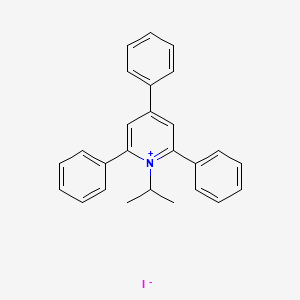

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide

Description

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide is a quaternary ammonium salt characterized by a pyridinium core substituted with three phenyl groups at the 2-, 4-, and 6-positions and an isopropyl group at the 1-position. This compound has demonstrated utility in organic synthesis, particularly as a nitrogen source in aziridination reactions. Under optimized conditions (iodide catalysis, 4 Å molecular sieves), it achieved a 71% yield in the synthesis of pyridinium aziridines, outperforming analogs like N-amino-2,4,6-triphenylpyridinium tetrafluoroborate (42% yield) . Its sterically hindered structure, due to the bulky triphenyl and isopropyl substituents, enhances stability and reactivity in cross-coupling applications .

Properties

IUPAC Name |

2,4,6-triphenyl-1-propan-2-ylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N.HI/c1-20(2)27-25(22-14-8-4-9-15-22)18-24(21-12-6-3-7-13-21)19-26(27)23-16-10-5-11-17-23;/h3-20H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUXHBDHWMUZDG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide typically involves the reaction of 2,4,6-triphenylpyridine with isopropyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium halides or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding pyridinium oxides.

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in cellular processes, thereby exerting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic vs. Aliphatic Substituents

- 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide : The phenyl groups provide steric bulk and electronic stabilization, facilitating high-yield aziridination (71%) and cross-coupling efficiency .

- 1-Ethyl-2,6-bis[4-(pyrrolidin-1-yl)styryl]pyridinium iodide (Stilbazium iodide) : Styryl and pyrrolidinyl substituents contribute to its anthelmintic properties. Its extended conjugation increases molecular weight (577.6 g/mol) but reduces suitability for synthetic applications compared to the triphenyl derivative .

Functional Group Variations

- 1-(2-Oxo-2-phenylethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide : The oxoethyl group enhances solubility in polar solvents, but its thermal stability (decomposition at ~200°C) is lower than phenyl-rich analogs .

- 1-(2-Oxopropyl)pyridin-1-ium iodide derivatives (phenyl, thiophen-2-yl, ferrocenyl substituents) : Phenyl-substituted analogs exhibit superior corrosion inhibition efficiency (C1 ≈ C3 > C2) in acidic environments, highlighting the phenyl group’s role in adsorption on metal surfaces .

Counterion Influence

- Tetrafluoroborate vs. Iodide: Replacing the tetrafluoroborate counterion in N-amino-2,4,6-triphenylpyridinium salts with iodide improved aziridination yields from 42% to 71%, emphasizing the iodide’s role in stabilizing transition states .

Structural and Property Comparisons

Key Research Findings

Steric and Electronic Effects : The triphenyl substitution in this compound enhances stability and reaction yields compared to aliphatic-substituted analogs like 1-butyl derivatives .

Correlation Between Substituents and Function :

- Phenyl groups improve corrosion inhibition (e.g., C1 in ) and synthetic efficiency (e.g., aziridination ).

- Bulky substituents (e.g., tert-butyl in ) may reduce solubility but improve crystallinity.

Isotope Effects : Deuterated analogs (e.g., 4-phenyl-1-(trideuteriomethyl)pyridin-1-ium iodide) show similar chemical behavior but may differ in pharmacokinetics or stability .

Biological Activity

2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide is a quaternary ammonium compound with potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, antimicrobial activity, and potential applications in medicinal chemistry.

- Chemical Formula : C23H24N·I

- Molecular Weight : 424.35 g/mol

- CAS Number : 12493354

Biological Activity Overview

The biological activity of 2,4,6-triphenylpyridinium derivatives has been explored in various studies, particularly focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that derivatives of triphenylpyridinium compounds exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the structure-activity relationship (SAR) of related compounds found that modifications to the pyridinium ring can enhance anticancer potency. The presence of electron-withdrawing groups at specific positions on the aromatic rings was associated with increased activity against breast cancer cells (MCF-7 and MDA-MB-231) .

Table 1: Cytotoxicity of 2,4,6-Triphenylpyridinium Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,4,6-Triphenylpyridinium iodide | MCF-7 | 15 | Induction of apoptosis |

| 2,4,6-Tris(phenyl) pyridine | MDA-MB-231 | 20 | Caspase activation |

| 2,4-Diphenylpyridine | HeLa | 25 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, triphenylpyridinium compounds have demonstrated antimicrobial effects. These compounds have been tested against various pathogens, showing inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial membrane integrity.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyridinium derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the iodide salt form exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

The mechanisms underlying the biological activities of 2,4,6-triphenylpyridinium iodide involve:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Membrane Disruption : Interaction with lipid bilayers resulting in increased permeability and cell lysis.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.